molecular formula C6H7Br2N B1270777 2-(Bromomethyl)pyridine hydrobromide CAS No. 31106-82-8

2-(Bromomethyl)pyridine hydrobromide

Cat. No.: B1270777
CAS No.: 31106-82-8
M. Wt: 252.93 g/mol
InChI Key: JQDNCGRNPYKRAO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is an organic compound with the molecular formula C6H6BrN · HBr. It is a pyridine derivative and is commonly used as a reagent and intermediate in organic synthesis. This compound is known for its participation in the synthesis of various colorimetric and fluorescence chemosensors .

Scientific Research Applications

2-(Bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and diagnostics.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

2-(Bromomethyl)pyridine hydrobromide is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is advised to avoid breathing its dust, to wear protective clothing, and to handle it in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 2-methylpyridine. The reaction typically involves the use of hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure the selective bromination of the methyl group attached to the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyridine.

    Oxidation: Pyridine carboxaldehyde derivatives.

    Reduction: Methylpyridine derivatives.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine
  • 4-(Bromomethyl)pyridine hydrobromide

Comparison:

2-(Bromomethyl)pyridine hydrobromide stands out due to its high reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDNCGRNPYKRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370463
Record name 2-(Bromomethyl)pyridine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31106-82-8
Record name 2-(Bromomethyl)pyridine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(bromomethyl)pyridine hydrobromide interact with the gallium phosphide surface, and what is the significance of this interaction?

A: The research suggests that this compound interacts with the phosphorus-rich (111)B face of gallium phosphide (GaP). While the exact mechanism is still under investigation, the study found a 59% coverage of the 2-pyridyl group on the GaP (111)B surface after the reaction []. This suggests that the this compound loses its bromine atom, and the resulting 2-pyridyl group attaches to the surface. The researchers propose that this bonding likely occurs at surface-bound hydroxyl groups, although the presence of ionic bromine on the surface after the reaction complicates this interpretation [].

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